Cas no 6213-88-3 (methyl (2E)-3-iodoprop-2-enoate)

Methyl (2E)-3-iodoprop-2-enoate is an α,β-unsaturated ester featuring an iodine substituent at the β-position, making it a versatile intermediate in organic synthesis. Its conjugated system and electrophilic vinyl iodide moiety enable participation in cross-coupling reactions (e.g., Heck, Suzuki) and Michael additions, facilitating the construction of complex molecules. The ester group enhances solubility in organic solvents and allows further derivatization. This compound is particularly valuable in medicinal chemistry and materials science for introducing iodine-labeled or acrylate-based functionalities. High purity grades ensure reproducibility in sensitive applications. Proper handling under inert conditions is recommended due to potential light and air sensitivity.
methyl (2E)-3-iodoprop-2-enoate structure
6213-88-3 structure
Product Name:methyl (2E)-3-iodoprop-2-enoate
CAS No:6213-88-3
MF:C4H5IO2
MW:211.985773801804
MDL:MFCD11519163
CID:518296
PubChem ID:5463376
Update Time:2025-10-30

methyl (2E)-3-iodoprop-2-enoate Chemical and Physical Properties

Names and Identifiers

    • (E)-Methyl 3-iodoacrylate
    • trans-Methyl 3-iodo-2-propenoate
    • 2-Propenoic acid,3-iodo-, methyl ester, (2E)-
    • methyl (E)-3-iodoprop-2-enoate
    • (2E)-3-Iodoprop-2-enoic acid methyl ester
    • Methyl (E)-3-iodoacrylate
    • SUQXOFVGKSUSSM-NSCUHMNNSA-N
    • (E)-3-iodo-acrylic acid methyl ester
    • 3-Iodopropenoic acid methyl ester
    • methyl(E)-3-iodoprop-2-enoate
    • PubChem11669
    • E-2-Propenoic acid, 2-iodo-, methyl ester
    • C4H5IO2
    • 3-Iodoacrylic acid methyl ester
    • trans Methyl 3-iodo-2-propenoate
    • 9331AB
    • (E)-3-Iodoacrylic acid methyl ester
    • FCH3470
    • methyl (2E)-3-iodoprop-2-enoate
    • MDL: MFCD11519163
    • Inchi: 1S/C4H5IO2/c1-7-4(6)2-3-5/h2-3H,1H3/b3-2-
    • InChI Key: SUQXOFVGKSUSSM-IHWYPQMZSA-N
    • SMILES: COC(/C=C\I)=O

Computed Properties

  • Exact Mass: 211.93295
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 2
  • Complexity: 87.7
  • Topological Polar Surface Area: 26.3

Experimental Properties

  • Density: 1.918
  • Melting Point: 84-85 ºC
  • Boiling Point: 182 ºC
  • Flash Point: 64 ºC
  • PSA: 26.3

methyl (2E)-3-iodoprop-2-enoate Security Information

  • Hazard Statement: H302
  • Storage Condition:Keep in dark place,Sealed in dry,Room Temperature

methyl (2E)-3-iodoprop-2-enoate Pricemore >>

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methyl (2E)-3-iodoprop-2-enoate Suppliers

Amadis Chemical Company Limited
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(CAS:6213-88-3)methyl (2E)-3-iodoprop-2-enoate
Order Number:A8595
Stock Status:in Stock
Quantity:10g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:18
Price ($):150.0/375.0
Email:sales@amadischem.com

Additional information on methyl (2E)-3-iodoprop-2-enoate

Comprehensive Guide to Methyl (2E)-3-iodoprop-2-enoate (CAS No. 6213-88-3): Properties, Applications, and Industry Insights

Methyl (2E)-3-iodoprop-2-enoate (CAS No. 6213-88-3) is a versatile iodinated acrylate ester widely utilized in organic synthesis and pharmaceutical research. This compound, characterized by its α,β-unsaturated ester structure, serves as a critical building block for cross-coupling reactions, Michael additions, and palladium-catalyzed transformations. Its unique reactivity profile, driven by the iodoalkene moiety, makes it indispensable in modern medicinal chemistry and material science applications.

In recent years, the demand for functionalized acrylates like methyl (2E)-3-iodoprop-2-enoate has surged due to their role in designing bioactive molecules and polymeric materials. Researchers frequently search for "iodoacrylate synthesis" or "applications of CAS 6213-88-3," reflecting growing interest in its synthetic utility. The compound’s electron-deficient double bond enables selective reactions with nucleophiles, while the methyl ester group enhances solubility in organic solvents—a feature highly valued in peptide modification and ligand design.

From an industrial perspective, methyl (2E)-3-iodoprop-2-enoate is pivotal in developing OLED materials and conductive polymers, aligning with the global push toward sustainable electronics. Its compatibility with Sonogashira coupling and Suzuki-Miyaura reactions allows the construction of complex π-conjugated systems, addressing trending queries like "iodoacrylates in optoelectronics." Furthermore, its stability under ambient conditions simplifies handling compared to other halogenated acrylates, making it a preferred choice for high-throughput screening.

Environmental and safety considerations are also prominent in discussions about CAS 6213-88-3. While not classified as hazardous under standard regulations, its photoreactive properties necessitate proper storage away from UV light—a detail often highlighted in "handling iodinated acrylates" searches. Innovations in green chemistry have further explored its use in catalyst-free reactions, reducing waste generation in fine chemical production.

In summary, methyl (2E)-3-iodoprop-2-enoate (CAS No. 6213-88-3) bridges multiple disciplines, from drug discovery to advanced materials engineering. Its balanced reactivity and adaptability to microwave-assisted synthesis continue to inspire novel applications, cementing its status as a cornerstone in contemporary organoiodine chemistry.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:6213-88-3)methyl (2E)-3-iodoprop-2-enoate
A8595
Purity:99%/99%
Quantity:10g/25g
Price ($):150.0/375.0
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